molecular formula C15H20N6S B6441361 4,5-dimethyl-2-(methylsulfanyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine CAS No. 2549029-47-0

4,5-dimethyl-2-(methylsulfanyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine

Cat. No.: B6441361
CAS No.: 2549029-47-0
M. Wt: 316.4 g/mol
InChI Key: JKWKHQZVTZDZQM-UHFFFAOYSA-N
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Description

  • Starting materials: Pyrimidine core and methylthiol.
  • Reaction conditions: Nucleophilic substitution in the presence of a base such as sodium hydride.
  • Step 3: Attachment of the Pyrimidin-2-yl Piperazine Moiety

    • Starting materials: Intermediate from step 2 and 4-(pyrimidin-2-yl)piperazine.
    • Reaction conditions: Coupling reaction using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 4,5-dimethyl-2-(methylsulfanyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine typically involves multi-step organic synthesis

    • Step 1: Synthesis of the Pyrimidine Core

      • Starting materials: Acetylacetone and guanidine.
      • Reaction conditions: Reflux in ethanol with a catalytic amount of acid.

    Chemical Reactions Analysis

    Types of Reactions

    4,5-dimethyl-2-(methylsulfanyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

      Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

      Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions.

      Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.

    Common Reagents and Conditions

      Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

      Reduction: Hydrogen gas with a palladium on carbon catalyst.

      Substitution: Alkyl halides, nucleophiles like amines or thiols.

    Major Products

      Oxidation: Sulfoxide or sulfone derivatives.

      Reduction: Reduced pyrimidine derivatives.

      Substitution: Various substituted piperazine derivatives.

    Scientific Research Applications

    4,5-dimethyl-2-(methylsulfanyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine has several applications in scientific research:

      Chemistry: Used as a building block in the synthesis of more complex molecules.

      Biology: Studied for its interactions with biological macromolecules.

      Medicine: Potential therapeutic agent for targeting specific enzymes or receptors.

      Industry: Used in the development of new materials with specific properties.

    Mechanism of Action

    The mechanism of action of 4,5-dimethyl-2-(methylsulfanyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target.

    Comparison with Similar Compounds

    Similar Compounds

      4,5-dimethyl-2-(methylsulfanyl)pyrimidine: Lacks the piperazine moiety, resulting in different biological activity.

      6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine: Lacks the methylsulfanyl group, affecting its chemical reactivity and biological properties.

    Uniqueness

    4,5-dimethyl-2-(methylsulfanyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

    Properties

    IUPAC Name

    4,5-dimethyl-2-methylsulfanyl-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyrimidine
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C15H20N6S/c1-11-12(2)18-15(22-3)19-13(11)20-7-9-21(10-8-20)14-16-5-4-6-17-14/h4-6H,7-10H2,1-3H3
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    JKWKHQZVTZDZQM-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=CC=N3)SC)C
    Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C15H20N6S
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    316.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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